molecular formula C10H11ClO2 B6329459 3-Chloro-5-methylbenzoic acid ethyl ester, 97% CAS No. 1256479-64-7

3-Chloro-5-methylbenzoic acid ethyl ester, 97%

Cat. No. B6329459
CAS RN: 1256479-64-7
M. Wt: 198.64 g/mol
InChI Key: QYASVPRMVDGWHU-UHFFFAOYSA-N
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Description

3-Chloro-5-methylbenzoic acid ethyl ester is a chemical compound with the molecular formula C9H9ClO2 . It is also known as Ethyl m-toluate .


Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methylbenzoic acid ethyl ester consists of a benzene ring substituted with a chlorine atom, a methyl group, and an ester group . The ester group is formed by a carbonyl group (C=O) and an ethoxy group (C2H5O) attached to the same carbon .


Chemical Reactions Analysis

Esters, including 3-Chloro-5-methylbenzoic acid ethyl ester, are produced by the reaction of acids with alcohols . For example, the ester ethyl acetate, CH3CO2CH2CH3, is formed when acetic acid reacts with ethanol .


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-5-methylbenzoic acid ethyl ester is 184.620 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Mechanism of Action

Target of Action

The specific biological targets of ethyl 3-chloro-5-methylbenzoate are currently unknown. Many compounds interact with proteins, nucleic acids, or other biological molecules to exert their effects. The nature of these interactions can often be predicted based on the compound’s chemical structure and properties .

Mode of Action

Without specific information on ethyl 3-chloro-5-methylbenzoate, it’s challenging to detail its mode of action. Many similar ester compounds are known to undergo hydrolysis in biological systems, breaking down into their constituent alcohol and carboxylic acid . This could potentially lead to various biological effects, depending on the properties of these breakdown products.

Biochemical Pathways

The biochemical pathways affected by ethyl 3-chloro-5-methylbenzoate would depend on its specific biological targets. Since these are currently unknown, it’s difficult to predict which pathways might be affected .

Pharmacokinetics

Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Without specific studies on ethyl 3-chloro-5-methylbenzoate, it’s hard to provide detailed ADME information. Many similar compounds are known to be well absorbed and distributed throughout the body, often undergoing metabolic breakdown (mainly in the liver) and excretion via the kidneys .

Result of Action

The molecular and cellular effects of ethyl 3-chloro-5-methylbenzoate would depend on its specific biological targets and mode of action. Without this information, it’s challenging to predict its potential effects .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, the rate of ester hydrolysis can be affected by both pH and temperature .

properties

IUPAC Name

ethyl 3-chloro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYASVPRMVDGWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253694
Record name Benzoic acid, 3-chloro-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 3-chloro-5-methyl-, ethyl ester

CAS RN

1256479-64-7
Record name Benzoic acid, 3-chloro-5-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256479-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-chloro-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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